3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline
Description
3,4-Dimethyl-N-(pyridin-2-ylmethyl)aniline is a tertiary amine featuring a pyridin-2-ylmethyl group attached to the nitrogen of a 3,4-dimethyl-substituted aniline. The 3,4-dimethyl groups on the aromatic ring introduce steric bulk and electron-donating effects, which may influence the compound’s electronic properties, solubility, and binding affinity in metal complexes .
Properties
IUPAC Name |
3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-6-7-13(9-12(11)2)16-10-14-5-3-4-8-15-14/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRDQXSEANRANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 3,4-dimethylaniline with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-ylmethyl group can form coordination bonds with metal ions, potentially affecting the activity of metalloenzymes. Additionally, the compound may interact with other biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking .
Comparison with Similar Compounds
A. Schiff Base Analogues
- 3,4-Dimethyl-N-(3-nitrobenzylidene)aniline :
This Schiff base derivative replaces the methylene (-CH₂-) bridge with an imine (C=N) group and introduces a nitro substituent on the benzylidene moiety. The nitro group is strongly electron-withdrawing, altering electronic properties compared to the dimethyl groups in the target compound. Such Schiff bases are widely used as ligands for metal complexes, as the imine group enhances chelation efficiency . - 2,4-Dimethyl-N-(pyridin-2-ylmethylidene)aniline :
This analogue features a 2,4-dimethyl substitution on the aniline ring instead of 3,4-dimethyl. The positional isomerism impacts steric interactions and ligand geometry in tin(IV) complexes, as demonstrated by distorted octahedral coordination around the metal center .
B. Alkyl-Substituted Analogues
- This modification increases lipophilicity, making the compound more suited for applications in surfactants or organic solvents .
2.2. Heteroatom and Ring Modifications
A. Pyridine vs. Heterocyclic Replacements
- 3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline (I) and 3,4-Dimethyl-N-[1-(1-thiophen-2-yl)ethylidene]aniline (II) :
These analogues substitute the pyridine ring with pyrrole (N-containing) or thiophene (S-containing) rings. The heteroatom difference (N vs. S) alters electronic properties: pyrrole is more electron-rich, while thiophene offers polarizability. Both compounds retain the 3,4-dimethyl substitution, but their crystal structures reveal distinct intermolecular interactions, such as C–H⋯π contacts in (I) and S⋯S van der Waals interactions in (II) .
B. Chloro and Methoxy Substituents
- 2-Chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]aniline: The chloro substituent on the aniline ring introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.
Biological Activity
3,4-Dimethyl-N-(pyridin-2-ylmethyl)aniline is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline is C13H16N2. The compound features a dimethyl group on the benzene ring and a pyridine moiety, which is significant for its biological interactions.
The biological activity of 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound interacts with bacterial cell wall synthesis enzymes, inhibiting their activity and leading to bacterial cell death.
- Antioxidant Properties : It may scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : The compound can inhibit specific kinases and receptors involved in cell signaling pathways related to cancer progression.
Antimicrobial Activity
Research indicates that 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline displays significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
| Bacillus subtilis | 40 |
These results suggest that the compound possesses potent antibacterial effects, particularly against Gram-positive bacteria.
Case Studies
- Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of several aniline derivatives, including 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline. The study found that this compound effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values significantly lower than those of standard antibiotics .
- Antioxidant Activity Assessment : Another investigation assessed the antioxidant capabilities of various aniline derivatives using DPPH radical scavenging assays. 3,4-Dimethyl-N-(pyridin-2-ylmethyl)aniline demonstrated a notable reduction in DPPH radical concentration, indicating strong antioxidant properties .
Synthesis Methods
The synthesis of 3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline typically involves:
- Formation of the Aniline Derivative : Reaction between 3,4-dimethylaniline and pyridine-2-carbaldehyde under acidic conditions.
- Purification : The product is purified using recrystallization techniques to obtain high purity for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
